molecular formula C11H15NO3S B3234583 [Isopropyl-(2-oxo-2-thiophen-2-yl-ethyl)-amino]-acetic acid CAS No. 1353978-17-2

[Isopropyl-(2-oxo-2-thiophen-2-yl-ethyl)-amino]-acetic acid

Cat. No. B3234583
CAS RN: 1353978-17-2
M. Wt: 241.31 g/mol
InChI Key: UNEYFTHAYZYUAK-UHFFFAOYSA-N
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Description

[Isopropyl-(2-oxo-2-thiophen-2-yl-ethyl)-amino]-acetic acid, also known as oxopropylthioacetamide (OPTA), is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of OPTA is not fully understood. However, it is believed that OPTA exerts its anticonvulsant and neuroprotective effects by modulating the activity of GABAergic and glutamatergic neurotransmitter systems in the brain. OPTA has been shown to increase the levels of GABA and decrease the levels of glutamate in the brain, which may contribute to its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
OPTA has been shown to have various biochemical and physiological effects in animal models. OPTA has been reported to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. Moreover, OPTA has been shown to increase the levels of GABA and decrease the levels of glutamate in the brain, which may contribute to its anticonvulsant effects.

Advantages and Limitations for Lab Experiments

One advantage of using OPTA in lab experiments is its low toxicity and high solubility in water and organic solvents. Moreover, OPTA is relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. However, one limitation of using OPTA in lab experiments is its limited stability in aqueous solutions, which may affect its biological activity.

Future Directions

There are several future directions for research on OPTA. One potential direction is to investigate its therapeutic potential in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore the underlying mechanisms of its anticonvulsant and neuroprotective effects, which may lead to the development of more effective therapies for epilepsy and other neurological disorders. Moreover, further research is needed to optimize the synthesis and purification methods of OPTA, which may improve its biological activity and stability.

Scientific Research Applications

OPTA has been studied for its potential therapeutic applications, including as an anticonvulsant, neuroprotective, and anti-inflammatory agent. OPTA has been shown to have a protective effect against seizures induced by various chemical agents in animal models. OPTA also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, OPTA has been reported to have anti-inflammatory effects in various in vitro and in vivo models.

properties

IUPAC Name

2-[(2-oxo-2-thiophen-2-ylethyl)-propan-2-ylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-8(2)12(7-11(14)15)6-9(13)10-4-3-5-16-10/h3-5,8H,6-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEYFTHAYZYUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(=O)C1=CC=CS1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401236389
Record name Glycine, N-(1-methylethyl)-N-[2-oxo-2-(2-thienyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401236389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[Isopropyl-(2-oxo-2-thiophen-2-yl-ethyl)-amino]-acetic acid

CAS RN

1353978-17-2
Record name Glycine, N-(1-methylethyl)-N-[2-oxo-2-(2-thienyl)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353978-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-(1-methylethyl)-N-[2-oxo-2-(2-thienyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401236389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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